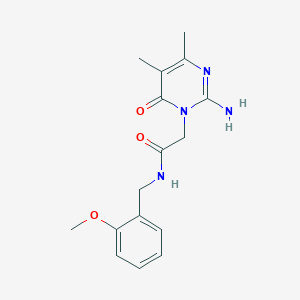

2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is a heterocyclic organic molecule. It is characterized by its pyrimidine ring, substituted with various functional groups. Compounds of this nature are often of interest due to their potential biological activities and roles in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide can be approached through several steps:

Formation of the Pyrimidine Ring: The starting materials are typically urea and ethyl acetoacetate. These react under basic conditions to form the pyrimidine ring.

Functional Group Introduction: Methylation and amino group introduction can be carried out using standard alkylation and amination techniques.

Acetamide Derivative Formation: The final step involves reacting the pyrimidine intermediate with 2-methoxybenzyl bromide under nucleophilic substitution conditions.

Industrial Production Methods

Industrial methods would likely involve optimized versions of these steps with a focus on scalability, yield, and cost-effectiveness. This includes:

Continuous Flow Synthesis: Enhances reaction efficiency and scalability.

Catalysis: Use of catalysts to improve reaction rates and selectivity.

Purification: Advanced purification techniques, such as crystallization and chromatography, to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation, particularly at the dimethyl groups or the methoxy group.

Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring.

Substitution: Common in positions where halogen atoms are present or can be introduced.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogenation using catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution using sodium hydride or potassium tert-butoxide as bases.

Major Products

Oxidation Products: Hydroxylated derivatives or carboxylic acid derivatives.

Reduction Products: Alcohol derivatives from the reduction of the carbonyl group.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis Studies: Examining its role as a ligand or catalyst in various chemical reactions.

Material Science: Investigating its properties as part of new materials with unique functionalities.

Biology

Enzyme Inhibition: Potential as an inhibitor for specific enzymes due to its structure.

Binding Studies: Analysis of how it binds to biological macromolecules.

Medicine

Drug Development: Potential lead compound in the development of new drugs, particularly antiviral or anticancer agents.

Pharmacokinetics: Studying its absorption, distribution, metabolism, and excretion in biological systems.

Industry

Pesticides and Herbicides: Its derivatives might be explored for pest and weed control.

Dyes and Pigments: Possible precursor for the synthesis of new dyes.

Mecanismo De Acción

The compound 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide likely exerts its effects through:

Molecular Targets: Enzymes or receptors in biological systems.

Pathways: Inhibition or activation of specific pathways, possibly through binding to active sites or interaction with nucleic acids.

Comparación Con Compuestos Similares

Uniqueness

Functional Group Diversity: The presence of both amino and acetamide groups, combined with a methoxybenzyl substituent, distinguishes it from many other pyrimidine derivatives.

Similar Compounds

2-Amino-4,6-dimethylpyrimidine: Lacks the methoxybenzyl and acetamide groups.

Benzylated Pyrimidines: Share some structural similarities but differ in substitution patterns.

Methoxybenzyl Compounds: Similar substitution pattern but different core structures.

This compound, with its unique structure and functional groups, opens up various avenues for research and application, highlighting its potential importance in both scientific and industrial contexts.

Actividad Biológica

The compound 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

The molecular formula of the compound is C16H20N4O2 with a molecular weight of 300.36 g/mol. The structural characteristics of this compound contribute to its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and modulating cell signaling pathways.

- Immunomodulatory Effects : The compound has been observed to influence immune responses, potentially serving as an immunosuppressant in autoimmune conditions.

The mechanisms underlying the biological activity of this compound are multifaceted:

- Inhibition of Enzymatic Activity : It acts as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. Inhibition of MPO can lead to reduced production of reactive oxygen species (ROS), thereby decreasing inflammation and tissue damage .

- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest in cancer cells, leading to reduced cell viability and proliferation .

- Modulation of Signaling Pathways : It may alter the expression of key signaling proteins involved in apoptosis and cell survival, contributing to its anticancer effects .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

- In Vitro Studies : A study demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism was linked to the induction of apoptosis through caspase activation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15 | Apoptosis via caspase activation |

| MCF7 | 20 | Cell cycle arrest |

Propiedades

IUPAC Name |

2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[(2-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-10-11(2)19-16(17)20(15(10)22)9-14(21)18-8-12-6-4-5-7-13(12)23-3/h4-7H,8-9H2,1-3H3,(H2,17,19)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKMBFKIPSAZJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N(C1=O)CC(=O)NCC2=CC=CC=C2OC)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.